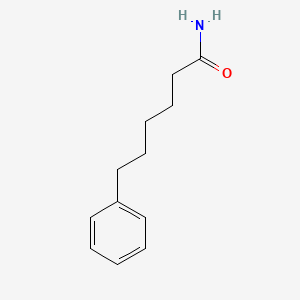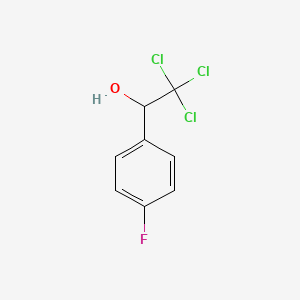
Etolorex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etolorex: is a compound belonging to the amphetamine class, specifically known for its anorectic properties. It was never marketed but has been studied for its potential effects on appetite suppression . The chemical formula for this compound is C12H18ClNO , and its molecular weight is 227.73 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etolorex is synthesized by the reaction of chlorphentermine with 2-chloroethanol . The reaction typically involves the following steps:
- The reaction mixture is then purified to obtain this compound.
Chlorphentermine: is reacted with under controlled conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Etolorex can undergo various chemical reactions, including:
Oxidation: The primary alcohol group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Reduction: or are common reducing agents.
Substitution: like or can be used under appropriate conditions to substitute the chlorine atom.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Etolorex has been studied for various scientific research applications, including:
Chemistry: Investigations into its chemical properties and potential modifications to enhance its pharmacological effects.
Biology: Studies on its effects on appetite suppression and potential mechanisms of action.
Medicine: Research into its potential use as an anorectic agent, although it was never marketed.
Industry: Potential applications in the development of new compounds with similar structures and effects.
Wirkmechanismus
Etolorex exerts its effects primarily through its action on the central nervous system. As an anorectic agent, it likely influences neurotransmitter release and uptake, particularly affecting dopamine and norepinephrine pathways . These pathways are involved in regulating appetite and satiety, leading to reduced food intake.
Vergleich Mit ähnlichen Verbindungen
Etolorex is similar to other anorectic compounds in the amphetamine class, such as:
- Chlorphentermine
- Phentermine
- Cloforex
- Clortermine
Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which includes a chlorophenyl group and an ethanolamine moiety. This structure differentiates it from other similar compounds and may contribute to its distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
54063-36-4 |
|---|---|
Molekularformel |
C12H18ClNO |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,14-7-8-15)9-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
InChI-Schlüssel |
DDKKBTHTVWQJQX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NCCO |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NCCO |
Andere CAS-Nummern |
54063-36-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



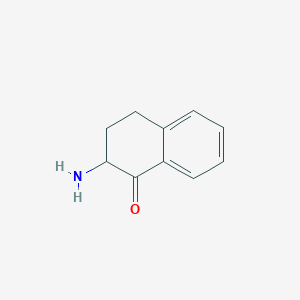
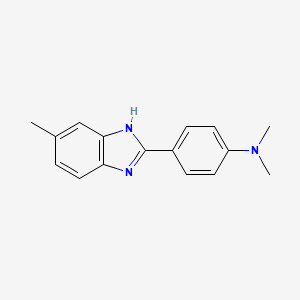
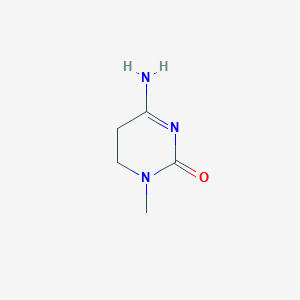

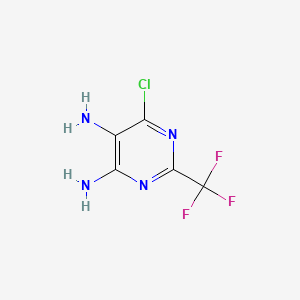
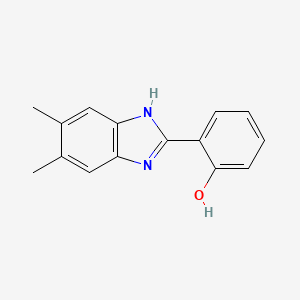
![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)
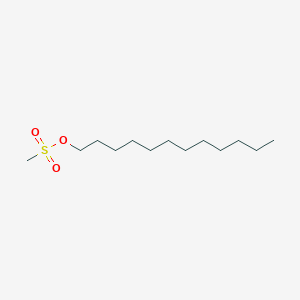
![7-Methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1615594.png)
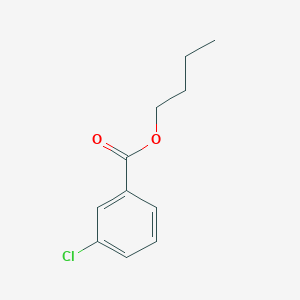
![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)

